molecular formula C11H13F3N2 · 2HCl B1163412 1-(p-Trifluoromethylphenyl) piperazine (hydrochloride)

1-(p-Trifluoromethylphenyl) piperazine (hydrochloride)

Cat. No.: B1163412
M. Wt: 303.2
InChI Key: KCTSMDCJIMGOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Trifluoromethylphenyl) piperazine (hydrochloride) is an analytical reference standard that is structurally categorized as a piperazine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Neurotransmitter Interaction

1-(m-Trifluoromethylphenyl)-piperazine inhibits the specific binding of tritiated serotonin to membranes from the rat brain. This suggests its role as a serotonin receptor agonist in the brain, which may be useful in studies related to neurotransmitter interactions and their effects on brain function (Fuller et al., 1978).

Metabolic Studies

Studies on the metabolism of 1-(3-trifluoromethylphenyl)piperazine in rats have been conducted. This research can offer insights into the metabolic pathways and excretion profiles of similar compounds (Tsutsumi et al., 2005).

Endocrine System Research

The effects of 1-(m-Trifluoromethylphenyl)-piperazine on rat plasma levels of adrenocorticotropin and arginine vasopressin have been studied. This can be useful in exploring how certain compounds interact with the endocrine system (Hashimoto et al., 1982).

Analytical Method Development

New analytical methods have been developed for detecting piperazine-type drugs like 1-(3-trifluoromethylphenyl)piperazine. This research contributes to the field of forensic science and toxicology (Chang et al., 2017).

Electrochemical Studies

Electrochemical characterization and voltammetric determination of 1-(4-trifluoromethylphenyl)piperazine have been carried out. Such studies are significant for understanding the electrochemical properties of similar compounds (Milanesi et al., 2021).

Pharmacokinetic Studies

Research on the cytochrome P450 dependent metabolism of 1-(3-trifluoromethylphenyl)piperazine can provide valuable information for pharmacokinetic studies and drug development (Staack et al., 2004).

Antimalarial Research

Aryl piperazine derivatives, including compounds related to 1-(p-Trifluoromethylphenyl) piperazine, have been synthesized and evaluated for their antiplasmodial activity. This is significant in the context of antimalarial drug development (Mendoza et al., 2011).

Properties

Molecular Formula

C11H13F3N2 · 2HCl

Molecular Weight

303.2

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;;/h1-4,15H,5-8H2;2*1H

InChI Key

KCTSMDCJIMGOCL-UHFFFAOYSA-N

SMILES

FC(C(C=C1)=CC=C1N2CCNCC2)(F)F.Cl.Cl

Synonyms

4-TFMPP; p-TFMPP; para-TFMPP; 1-(para-Trifluoromethylphenyl) piperazine; 1-(4-Trifluoromethylphenyl) piperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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